molecular formula C9H13N3O3 B13109763 Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Cat. No.: B13109763
M. Wt: 211.22 g/mol
InChI Key: GBIRBSDHQRGVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-6-oxypyrimidine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-6-oxypyrimidine: A precursor in the synthesis of Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate.

    Methyl 2-amino-4-methyl-6-oxopyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.

Uniqueness

Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C9H13N3O3/c1-6-5-7(13)12(9(10)11-6)4-3-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11)

InChI Key

GBIRBSDHQRGVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.